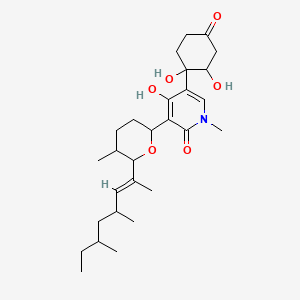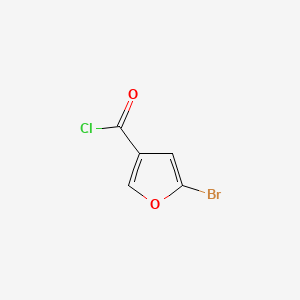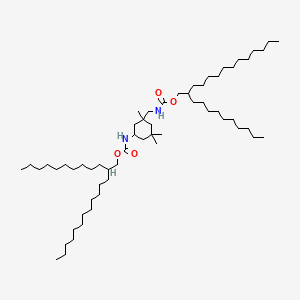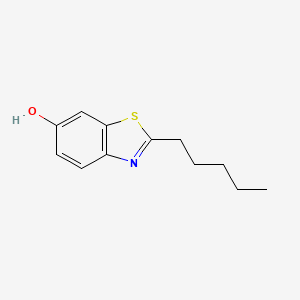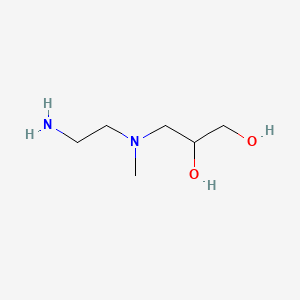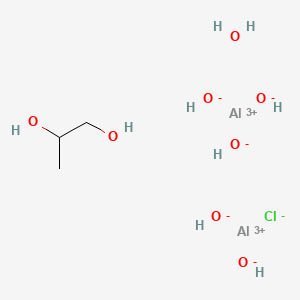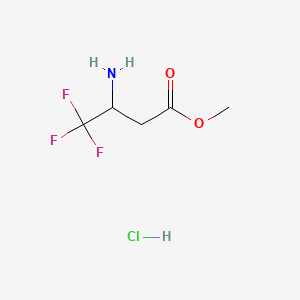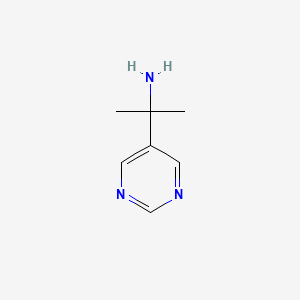
2-(Pyrimidin-5-yl)propan-2-amine
概要
説明
“2-(Pyrimidin-5-yl)propan-2-amine” is a chemical compound that is part of the pyrimidinamine class . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which includes “this compound”, involves several steps . These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the substitutions of its amino group and of its phenyl ring . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature .科学的研究の応用
GPR119 Agonists for Diabetes Treatment : Kubo et al. (2021) synthesized and evaluated N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. One compound notably enhanced insulin secretion and effectively lowered plasma glucose excursion in a diabetic animal model, highlighting its potential in diabetes treatment (Kubo et al., 2021).
Synthesis of Pyrimidine Derivatives : Pokhodylo et al. (2015) developed a high-yield method for synthesizing various pyrimidine derivatives. This method is solvent-free and includes multiple steps, yielding thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, useful in further chemical research (Pokhodylo et al., 2015).
Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antimicrobial activities. This study indicates the potential use of pyrimidine derivatives in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) studied the effectiveness of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution. Their results suggest these compounds are effective corrosion inhibitors, which could have applications in industrial settings (Ashassi-Sorkhabi et al., 2005).
Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts and evaluated their antibacterial and antifungal activities. This indicates the potential application of pyrimidine compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Fungicide Development : Liu et al. (2023) discovered a novel pyrimidin-4-amine fungicide, HNPC-A9229, exhibiting excellent fungicidal activities. It shows potential as a more effective alternative to current commercial fungicides (Liu et al., 2023).
作用機序
Safety and Hazards
将来の方向性
The future directions for “2-(Pyrimidin-5-yl)propan-2-amine” and other pyrimidinamine derivatives involve further exploration of their potential biological activities . They have shown promising results in controlling diseases like sleeping sickness and malaria , and there is a great demand for compounds with alternative mechanisms of action .
特性
IUPAC Name |
2-pyrimidin-5-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZHAIJWOSIAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289159 | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179322-41-9 | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179322-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)
![3,7-Dioxa-1-azabicyclo[4.1.0]heptane,5,5-dimethyl-2-(1-methylethyl)-,cis-(9CI)](/img/no-structure.png)
